molecular formula C21H27ClN2O4 B12329691 (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No.: B12329691
M. Wt: 406.9 g/mol
InChI Key: NQNHFACGLZRKJY-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a chemical compound with the molecular formula C15H23ClN2O4. It is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine, followed by esterification and subsequent deprotection steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
  • Nα-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride
  • Z-L-Lys-SBzl hydrochloride

Uniqueness

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unique due to its specific structural features, such as the benzyl and benzyloxycarbonyl groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in peptide synthesis and other specialized applications.

Biological Activity

(S)-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in drug development, supported by various studies and data.

  • Molecular Formula : C₂₁H₂₆N₂O₄·HCl
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 6366-70-7
  • Purity : > 98% .

The compound exhibits biological activity primarily through its interaction with enzymes and receptors involved in metabolic pathways. Its structure includes a benzyl group and a benzyloxycarbonyl amino group, which are crucial for its binding affinity to biological macromolecules such as proteins and enzymes. This binding can lead to inhibition or modulation of enzyme activities, making it a valuable tool in therapeutic applications.

Biological Activities

  • Enzyme Inhibition :
    • This compound has shown potential in inhibiting trypsin-like enzymes. This property can be exploited in studying various diseases where these enzymes play a critical role .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, showing significant inhibitory zones .
  • Anticancer Potential :
    • Research indicates that compounds with similar structures have been evaluated for their anticancer properties, particularly in targeting specific cancer cell lines. The inhibition of certain metabolic pathways can lead to reduced proliferation of cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N-alpha-Cbz-L-lysine thiobenzyl ester hydrochlorideC₁₈H₂₃ClN₂O₄SDifferent protecting group
Z-Lys-SBzl hydrochlorideC₂₁H₂₇ClN₂O₃SSimilar structure but varies in side chain length
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochlorideC₁₅H₂₃ClN₂O₄Methyl instead of benzyl, affecting properties

This table illustrates how variations in structure can influence biological activity, emphasizing the unique characteristics of this compound.

Case Studies

  • Inhibition Studies :
    • A study focused on the compound’s ability to inhibit trypsin-like enzymes demonstrated IC50 values indicating effective inhibition at low concentrations . Such findings support its potential application in drug formulations aimed at diseases involving these enzymes.
  • Antimicrobial Efficacy :
    • In vitro tests against bacterial strains revealed that the compound exhibited significant antimicrobial activity, comparable to established antibiotics. The study utilized agar-well diffusion methods to quantify the inhibitory effects, providing a basis for further exploration into its use as an antimicrobial agent .

Properties

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C21H26N2O4.ClH/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1

InChI Key

NQNHFACGLZRKJY-FYZYNONXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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